molecular formula C7H14ClNO B3114729 (3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride CAS No. 2044705-91-9

(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride

Cat. No.: B3114729
CAS No.: 2044705-91-9
M. Wt: 163.64
InChI Key: PBDFQQDTULVCQA-VWZUFWLJSA-N
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Description

(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride is a heterocyclic compound that contains a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of diastereomerically pure intermediates, such as (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one, which undergoes epimerization and subsequent cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to isolate the compound in its hydrochloride salt form, which enhances its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols or primary amines.

Scientific Research Applications

(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. For instance, the compound may inhibit certain enzymes or bind to receptor sites, altering cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride apart is its specific stereochemistry and the presence of a hydroxyl group, which confer unique chemical and biological properties. These features make it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(3aS,6R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-2-1-5-3-4-8-7(5)6;/h5-9H,1-4H2;1H/t5-,6+,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDFQQDTULVCQA-VWZUFWLJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CCN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1CCN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307732-66-5
Record name rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride
Reactant of Route 2
(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride
Reactant of Route 3
(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride
Reactant of Route 4
(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride
Reactant of Route 5
(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride
Reactant of Route 6
(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride

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